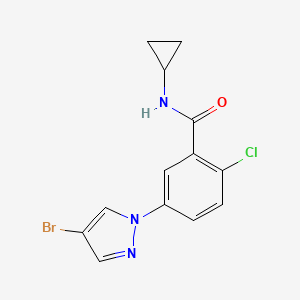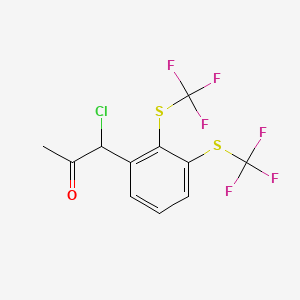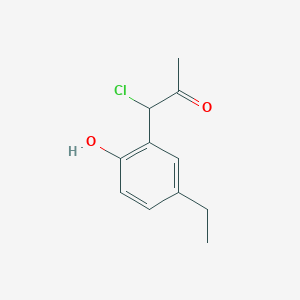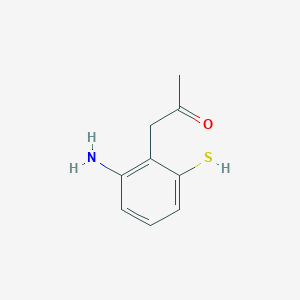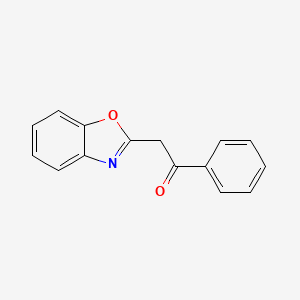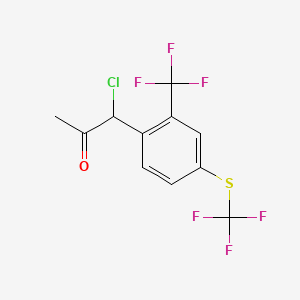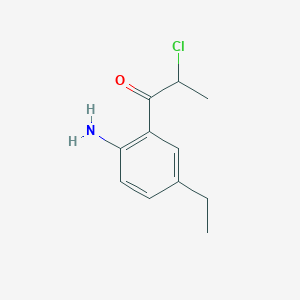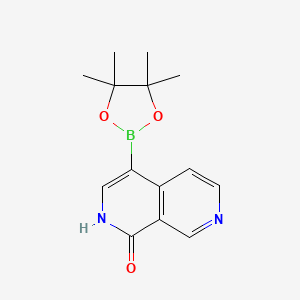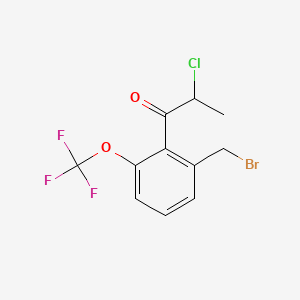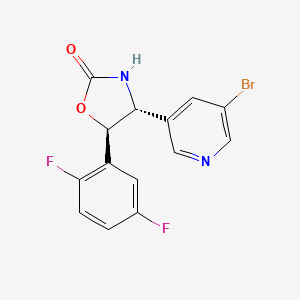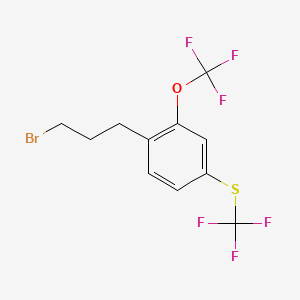
1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with bromopropyl, trifluoromethoxy, and trifluoromethylthio groups
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that already contains the trifluoromethoxy and trifluoromethylthio groups.
Bromopropylation: The introduction of the bromopropyl group is achieved through a nucleophilic substitution reaction. This involves reacting the benzene derivative with 3-bromopropyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the bromopropyl group, leading to the formation of corresponding alcohols or aldehydes. Reduction reactions can also occur, converting the bromopropyl group to a propyl group.
Common Reagents and Conditions: Typical reagents for these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites on target molecules, while the trifluoromethoxy and trifluoromethylthio groups can influence the compound’s electronic properties and reactivity. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene can be compared with other similar compounds such as:
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene: This compound has a similar structure but with a fluorine atom instead of a trifluoromethylthio group. The presence of the fluorine atom can significantly alter its reactivity and applications.
1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethoxy)benzene:
The uniqueness of this compound lies in its combination of substituents, which impart distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H9BrF6OS |
|---|---|
Molecular Weight |
383.15 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H9BrF6OS/c12-5-1-2-7-3-4-8(20-11(16,17)18)6-9(7)19-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
ZPXRWXPGZWDDIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)OC(F)(F)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



